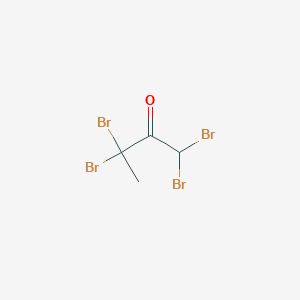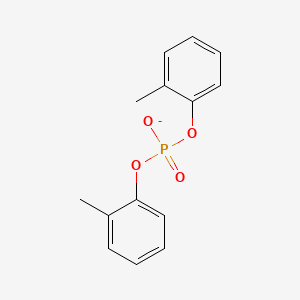
Bis(2-methylphenyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methylphenyl) phosphate: is an organophosphorus compound with the molecular formula C14H15O4P . It is a derivative of phosphoric acid where two of the hydrogen atoms are replaced by 2-methylphenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylphenyl) phosphate typically involves the reaction of phosphorus oxychloride with 2-methylphenol (o-cresol) in the presence of a base. The reaction proceeds as follows:
- A base, such as triethylamine , is added to neutralize the hydrochloric acid formed during the reaction.
- The mixture is stirred at a controlled temperature, usually around 0-5°C, to ensure the reaction proceeds smoothly.
- After the reaction is complete, the product is purified by distillation or recrystallization.
Phosphorus oxychloride: is added to a solution of in an organic solvent such as toluene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2-methylphenyl) phosphate can undergo oxidation reactions to form corresponding phosphates and phosphoric acids.
Reduction: It can be reduced to form phosphines and other lower oxidation state phosphorus compounds.
Substitution: The compound can participate in substitution reactions where the 2-methylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphines.
Substitution: Various substituted phosphates.
Scientific Research Applications
Chemistry: Bis(2-methylphenyl) phosphate is used as a reagent in organic synthesis, particularly in the preparation of phosphorus-containing compounds.
Biology: In biological research, it is used to study enzyme mechanisms and as a model compound for understanding phosphate metabolism.
Industry: In the industrial sector, this compound is used as a flame retardant and plasticizer in polymer production.
Mechanism of Action
The mechanism by which bis(2-methylphenyl) phosphate exerts its effects involves the interaction with molecular targets such as enzymes and proteins. The phosphate group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules. The 2-methylphenyl groups provide hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- Bis(2-methylphenyl) hydrogen phosphate
- Bis(2-methylphenyl)(phenyl)phosphine
- Bis(2,4-di-tert-butylphenyl) phosphate
Comparison:
- Bis(2-methylphenyl) hydrogen phosphate has one hydrogen atom replaced by a 2-methylphenyl group, making it less hydrophobic compared to bis(2-methylphenyl) phosphate.
- Bis(2-methylphenyl)(phenyl)phosphine contains a phosphine group instead of a phosphate, which alters its reactivity and applications.
- Bis(2,4-di-tert-butylphenyl) phosphate has bulkier substituents, affecting its steric properties and making it more suitable for specific industrial applications.
This compound stands out due to its balanced hydrophobicity and reactivity, making it versatile for various applications in research and industry.
Properties
Molecular Formula |
C14H14O4P- |
|---|---|
Molecular Weight |
277.23 g/mol |
IUPAC Name |
bis(2-methylphenyl) phosphate |
InChI |
InChI=1S/C14H15O4P/c1-11-7-3-5-9-13(11)17-19(15,16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,15,16)/p-1 |
InChI Key |
OHRCKPRYDGSBRN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1OP(=O)([O-])OC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


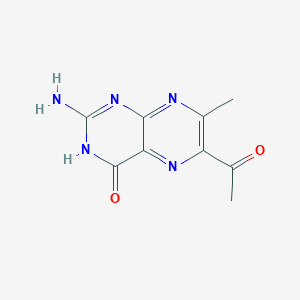
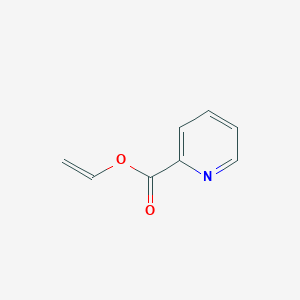
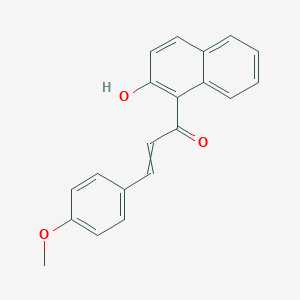
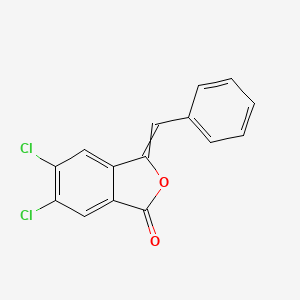
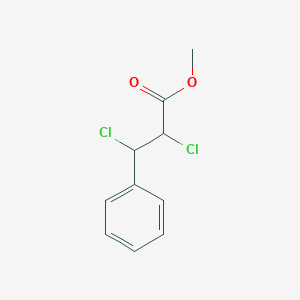
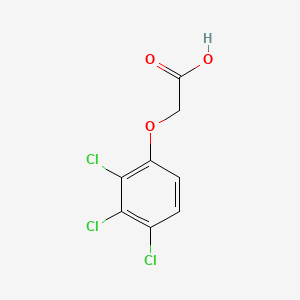


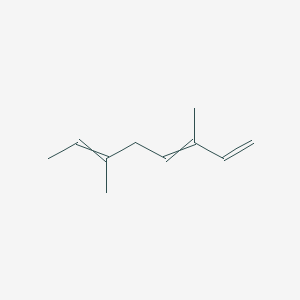
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)

